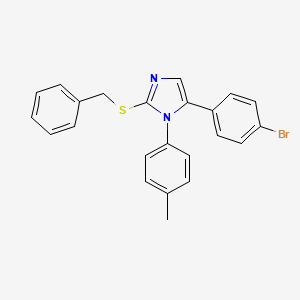

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-(4-bromophenyl)-1-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2S/c1-17-7-13-21(14-8-17)26-22(19-9-11-20(24)12-10-19)15-25-23(26)27-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYFXCUVTAAMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The benzylthio, 4-bromophenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. For example, the benzylthio group can be introduced by reacting the imidazole with benzylthiol in the presence of a base such as sodium hydride.

Final Assembly: The final compound is obtained by coupling the intermediate products through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

Catalyst Selection: Using efficient catalysts like palladium on carbon (Pd/C) for cross-coupling reactions.

Solvent Choice: Selecting appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Temperature Control: Maintaining optimal temperatures to ensure the reactions proceed efficiently without decomposing the reactants or products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The 4-bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of phenyl derivatives

Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its antibacterial properties. Similar imidazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit significant antimicrobial activity .

- Anticancer Potential : Research indicates that imidazole derivatives can influence cancer cell proliferation. Studies on structurally related compounds have demonstrated their potential to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in drug development for conditions such as diabetes and cancer. Its structural components could enhance binding affinity to enzyme active sites .

Agricultural Chemistry

- Pesticide Development : Imidazole derivatives are being explored as potential pesticides due to their ability to disrupt biological processes in pests. The bromine atom in this compound may enhance its efficacy as a pesticide by increasing its lipophilicity, allowing better penetration into pest organisms .

Materials Science

- Conductive Polymers : The unique electronic properties of imidazoles make them suitable for use in the development of conductive polymers. These materials have applications in organic electronics, including flexible displays and solar cells .

- Fluorescent Materials : Compounds with imidazole rings are also being studied for their photoluminescent properties, which can be useful in creating sensors or markers in biochemical assays .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Evaluated the effectiveness of imidazole derivatives against E. coli and S. aureus, finding significant inhibition at low concentrations. |

| Study B | Anticancer Properties | Investigated the effects of related compounds on cancer cell lines, demonstrating reduced cell viability and induced apoptosis at specific dosages. |

| Study C | Pesticide Efficacy | Assessed the impact of imidazole-based pesticides on agricultural pests, showing a marked decrease in pest populations compared to controls. |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the bromophenyl and tolyl groups can engage in hydrophobic interactions with target molecules. These interactions can alter the function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Imidazole Derivatives

Key Observations :

- Substituent Effects : The target compound’s benzylthio group at position 2 distinguishes it from analogs with thiol (-SH) groups (e.g., CAS 89542-66-5), which may influence redox reactivity or hydrogen-bonding capacity .

Key Observations :

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ in ) are common for cross-coupling reactions in imidazole synthesis, ensuring regioselectivity.

- Yield Variability : Thiol-containing derivatives (e.g., ) often require harsh conditions (e.g., Fe/HCl reduction), leading to moderate yields (~75%), while benzylthio derivatives may involve milder thiol-alkylation steps.

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

- Lipophilicity : The target compound’s benzylthio group increases logP (5.2) compared to thiol analogs (logP ~4.8), suggesting enhanced membrane permeability .

Table 4: Reported Bioactivities

Key Observations :

- Thiol vs. Benzylthio : Thiol-containing derivatives (e.g., ) may act as prodrugs, releasing free thiols for redox modulation, whereas benzylthio groups could enhance stability or target-specific binding .

Biological Activity

2-(Benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrNS

- Molecular Weight : 396.32 g/mol

The presence of the benzylthio group and bromophenyl moiety suggests potential interactions with biological targets, particularly in cancer cell lines and microbial organisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays were performed on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 5.13 ± 0.97 | Induces apoptosis |

| This compound | MCF-7 | 6.75 ± 0.19 | Cell cycle arrest |

| This compound | HeLa | 3.11 ± 0.26 | Inhibits proliferation |

The compound exhibited significant cytotoxic effects, particularly against the HeLa cell line, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using standard broth microdilution methods against both Gram-positive and Gram-negative bacteria.

Results from Antimicrobial Testing

The antimicrobial activity is detailed in Table 2.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Saccharomyces cerevisiae | 16 |

The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Saccharomyces cerevisiae, suggesting its potential use in treating infections caused by these pathogens.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

- DNA Binding : Preliminary studies suggest that the compound may bind to DNA, disrupting replication processes in both cancerous and microbial cells.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions:

- Imidazole ring formation via condensation of glyoxal, ammonia, and primary amines under acidic conditions.

- Substituent introduction (benzylthio, bromophenyl, p-tolyl) through nucleophilic substitution (e.g., benzylthiol with NaH) and palladium-catalyzed Suzuki-Miyaura coupling for bromophenyl attachment .

- Final purification using column chromatography or recrystallization. Intermediates are characterized via 1H NMR (e.g., δ 7.64 ppm for aromatic protons) and HRMS (observed m/z 457.0169 for [M+H]+) to confirm structural integrity .

Q. What spectroscopic techniques are critical for structural confirmation?

Q. How is the compound’s cytotoxicity assessed in cancer cell lines?

Standard in vitro assays include:

- MTT assay to measure IC50 values (e.g., 3.11 µM against HeLa cells) .

- Flow cytometry to detect apoptosis (Annexin V/PI staining) .

- Western blotting to evaluate caspase-3 activation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for scalable synthesis?

Key parameters include:

- Catalyst selection : Pd/C or Pd(PPh3)4 for enhanced efficiency .

- Solvent optimization : THF or DMF to improve solubility and reaction rate .

- Temperature control : 80–100°C to balance yield and decomposition .

- Purification : Use of preparative HPLC to isolate high-purity product (>95%) .

Q. What strategies resolve discrepancies in reported enzyme inhibition data (e.g., BACE1 IC50)?

- Standardize assay conditions : Uniform pH, temperature, and substrate concentrations .

- Validate purity : HPLC analysis to rule out impurities affecting activity .

- Cross-validate with orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can SAR studies elucidate the benzylthio group’s role in bioactivity?

- Synthesize analogs : Replace benzylthio with methylthio or phenylthio groups .

- Test antimicrobial activity : Broth microdilution assays against S. aureus and E. coli .

- Molecular docking : Compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational methods predict the compound’s binding modes to biological targets?

- Molecular docking (AutoDock/Vina) : Simulate interactions with BACE1 active site .

- MD simulations : Assess binding stability over 100 ns trajectories .

- Free-energy calculations (MM/PBSA) : Quantify contribution of hydrophobic interactions from the bromophenyl group .

Q. How are data contradictions between computational and experimental binding affinities addressed?

- Mutagenesis studies : Identify critical residues for binding via alanine scanning .

- Crystallography : Resolve co-crystal structures to validate docking poses .

- Adjust force fields : Refine parameters for sulfur-containing ligands in simulations .

Methodological Guidance

Designing QSAR models for derivative activity prediction :

- Descriptor selection : Include logP, polar surface area, and Hammett constants .

- Training data : Use IC50 values from 20+ analogs with varying substituents .

- Validation : Apply leave-one-out cross-validation (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.